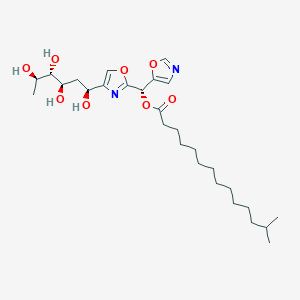

bengazole B

Description

Structure

2D Structure

Properties

Molecular Formula |

C28H46N2O8 |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,4S,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate |

InChI |

InChI=1S/C28H46N2O8/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-25(34)38-27(24-16-29-18-37-24)28-30-21(17-36-28)22(32)15-23(33)26(35)20(3)31/h16-20,22-23,26-27,31-33,35H,4-15H2,1-3H3/t20-,22+,23-,26+,27+/m1/s1 |

InChI Key |

PMKUFDGLMYDGTM-OTUXKISRSA-N |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H](C[C@@H](C1=COC(=N1)[C@H](C2=CN=CO2)OC(=O)CCCCCCCCCCCC(C)C)O)O)O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)OC(C1=CN=CO1)C2=NC(=CO2)C(CC(C(C(C)O)O)O)O |

Synonyms |

bengazole B |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Bengazole B and Its Derivatives

Historical Approaches to Bengazole B Total Synthesis

The initial forays into the total synthesis of bengazoles were marked by considerable challenges, primarily centered around the construction of the sensitive bisoxazole core and the control of stereochemistry.

Early Methodologies and Challenges

Early synthetic endeavors grappled with the inherent instability of the bengazole structure, particularly the stereogenic center positioned between the two oxazole (B20620) rings. cam.ac.uknih.gov The construction of the 2,4-disubstituted oxazole ring system under conditions that would not compromise this sensitive center proved to be a significant hurdle. researchgate.netnio.res.in Initial strategies often involved a regioselective metalation/addition approach, which, while successful in forming the core structure, presented difficulties in achieving high diastereoselectivity. mdpi.com Another major challenge was the development of methods for the stereoselective construction of the polyhydroxylated side chain. mdpi.com

Key Intermediates and Reaction Sequences in Initial Syntheses

A common feature in early total syntheses was the convergent coupling of a bisoxazole fragment with a side-chain fragment. clockss.org For instance, one approach involved the coupling of an aldehyde with a side chain, though this proved to be a difficult transformation. clockss.org Key intermediates in these initial routes included functionalized oxazole-5-carboxaldehydes and 2-lithiooxazole derivatives. clockss.orgnih.gov The synthesis of the caprolactam moiety, necessary for some bengazole analogues but not directly for this compound's core structure, often started from chiral materials like D-aspartic acid to establish the required stereochemistry. mdpi.com A key intermediate in this context was (R)-2-bromobutane-1,4-diol. mdpi.com However, harsh deprotection conditions, such as the use of sodium in liquid ammonia, sometimes led to unintended cleavage of other functional groups, necessitating strategic modifications. mdpi.com

Modern Convergent Total Synthesis of this compound

More recent synthetic strategies have focused on developing highly convergent and stereocontrolled routes to this compound and its analogues. These modern approaches have successfully addressed many of the challenges faced in earlier work.

Diastereoselective Cycloaddition Approaches

A significant advancement in the synthesis of bengazoles has been the application of diastereoselective 1,3-dipolar cycloaddition reactions. cam.ac.ukresearchgate.netorganic-chemistry.org This strategy allows for the effective control of stereochemistry. organic-chemistry.org Specifically, the cycloaddition of a nitrile oxide with an alkene bearing an allylic oxygen substituent has been shown to proceed with good levels of diastereoselectivity. researchgate.net This key step establishes the crucial stereocenters in a predictable manner, paving the way for a more efficient total synthesis. cam.ac.ukorganic-chemistry.org

Mild Oxazole Ring Construction Strategies

To circumvent the issues associated with the sensitive C10 stereocenter, modern syntheses employ mild conditions for the construction of the 2,4-disubstituted oxazole ring. cam.ac.ukresearchgate.netnio.res.in One such method is the Robinson-Gabriel-type oxazole formation under Panek and Beresis conditions, which involves the cyclization of an amide precursor. nio.res.in Another approach utilizes a Schöllkopt-type oxazole synthesis, reacting a protected glyceraldehyde derivative with tosylmethyl isocyanide. researchgate.netmdpi.com These mild methods are crucial for preserving the integrity of the stereogenic center located between the two oxazole rings. cam.ac.uk

Stereochemical Control and Chiral Pool Utilization

The absolute stereochemistry of this compound is a critical aspect of its synthesis. Modern approaches achieve stereochemical control through various means, including the use of chiral starting materials from the "chiral pool". ethz.chnih.govnumberanalytics.com For example, butane-2,3-diacetal protected glyceraldehyde has been used as a chiral starting material. researchgate.net This strategy, known as chiral pool synthesis, leverages the inherent chirality of readily available natural products like sugars and amino acids to introduce specific stereocenters into the target molecule. ethz.chnumberanalytics.comresearchgate.net This approach, combined with diastereoselective reactions, allows for the highly controlled and efficient synthesis of enantiomerically pure this compound. researchgate.net The use of chiral auxiliaries and catalysts also plays a significant role in modern asymmetric synthesis, providing powerful tools for establishing the desired stereoconfiguration. nih.govresearchgate.netyork.ac.uk

Synthesis of this compound Analogues and Structural Derivatives

The development of this compound analogs has been a key strategy to probe the structure-activity relationships (SAR) and to potentially discover compounds with improved therapeutic profiles. nih.gov These efforts have involved systematic modifications to different parts of the bengazole scaffold.

Chemical Modifications of the Heterocyclic Core

The bis-oxazole core is a defining feature of the bengazoles and a primary target for chemical modification. mdpi.comscielo.org.mx Research has shown that at least one oxazole ring is crucial for the anti-Candida activity of these compounds. nih.gov Synthetic approaches have explored the replacement of one or both oxazole rings with other heterocycles to understand their contribution to the biological activity. scielo.org.mx For instance, analogs have been prepared where the polyol side-chain is replaced with a simpler 1-hydroxy-1-butyl group to assess the role of the heterocyclic core independently. nih.gov

Strategies for constructing the heterocyclic core often involve the "oxazole grafting" approach. nih.gov This can include the reaction of an aldehyde with an appropriate magnesium bromide reagent, followed by protection of the resulting alcohol and subsequent deprotonation to build the oxazole structure. nih.gov Other methods have utilized tandem cyclizations to create stable [2,5']bis-1,3-azole analogs as simplified models of bengazoles. researchgate.net

Derivatization of the Polyhydroxylated Side Chain

The polyhydroxylated side chain of this compound is critical for its biological activity. nih.gov SAR studies have consistently highlighted the importance of this hydrophilic moiety. nih.gov Synthetic efforts have focused on creating derivatives with altered stereochemistry or simplified hydroxyl patterns to investigate the specific requirements for activity. The removal of the entire polyol chain, for example, leads to a significant loss of antifungal properties. nih.gov

Introduction of Modified Fatty Acyl Moieties

The fatty acyl group attached to the bengazole core plays a vital role in its biological function, particularly its antifungal activity. nih.gov The length and nature of this lipophilic chain are important for membrane interactions. nih.govnih.gov Researchers have synthesized analogs with different fatty acyl chains to optimize this interaction and enhance potency. nih.gov The removal of the acyl chain, resulting in a compound sometimes referred to as 'bengazole Z', leads to a loss of anti-Candida activity. nih.gov

Development of Simplified Analogs

Given the complexity and cost associated with the total synthesis of this compound, the development of simplified analogs is an attractive strategy for creating new antimycotic agents. researchgate.nettubitak.gov.tr These simplified structures often retain key pharmacophoric elements of the natural product while being more synthetically accessible. scielo.org.mx For example, analogs have been synthesized that feature a furan (B31954) ring in place of one of the oxazoles, coupled with a simplified side chain. tubitak.gov.tr While these initial simplified analogs have shown weak antimicrobial activity compared to the natural product, they provide valuable insights for the design of more elaborate and potent compounds. mdpi.comtubitak.gov.tr

Synthetic Challenges and Methodological Advancements in this compound Chemistry

The synthesis of this compound is fraught with challenges, primarily related to the construction of the sterically congested and stereochemically complex bis-oxazole core. mdpi.comscielo.org.mx

Regioselectivity and Stereoselectivity in Oxazole Formation

Achieving the correct regioselectivity and stereoselectivity during the formation of the 2,4-disubstituted oxazole rings is a significant hurdle in the synthesis of bengazoles. nio.res.in The central carbon atom linking the two oxazole rings is a sensitive stereogenic center, and controlling its configuration is crucial for obtaining the desired natural product. researchgate.netcam.ac.uk

Advanced synthetic methods have been developed to address these challenges. One successful approach involves a diastereoselective 1,3-dipolar cycloaddition to construct the oxazole ring. cam.ac.uknih.gov Another strategy utilizes the reaction of tosylmethyl isocyanide (TosMIC) with an appropriate aldehyde, which has proven effective for building the oxazole core under mild conditions. scielo.org.mxscielo.org.mx These methodological advancements have enabled more efficient and stereocontrolled access to this compound and its analogs, facilitating further biological evaluation. cam.ac.uknih.gov

Stability Considerations during Synthesis

A critical challenge in the total synthesis of this compound is the management of the stereochemical integrity of the molecule, particularly at the C10 position, the carbon atom linking the two oxazole rings. scielo.org.mxnih.govcam.ac.uk This stereocenter is highly sensitive and prone to epimerization under various reaction conditions, which can lead to the formation of diastereomeric mixtures that are often difficult to separate.

The Ley group, in their successful total synthesis of bengazoles A and B, identified the C10 stereocenter as a key point of synthetic vulnerability. nih.gov Their strategy involved establishing this sensitive stereocenter early in the synthetic sequence through a diastereoselective 1,3-dipolar cycloaddition. nih.govcam.ac.uk This approach aimed to "lock in" the desired stereochemistry, which would then be carried through the subsequent synthetic steps.

Another significant stability issue arises during the construction of the oxazole rings themselves. The oxidation of oxazoline (B21484) precursors to the corresponding oxazoles can be a low-yielding process. scielo.org.mxscielo.org.mx For instance, the use of Williams' protocol for this transformation has been reported to give modest yields. scielo.org.mxscielo.org.mx The Ley group reported a yield of 47% for this step in their synthesis of bengazoles A and B, which, while successful, highlights the challenges associated with this transformation. scielo.org.mxscielo.org.mx The choice of oxidizing agent and reaction conditions is therefore crucial to minimize side reactions and decomposition of the sensitive heterocyclic system. Researchers have explored various reagents, including DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, for the cyclodehydration of β-hydroxy amides to form oxazolines, a key step preceding the final oxidation. scielo.org.mxorganic-chemistry.orgclockss.org

High-Yielding and Scalable Processes

The development of high-yielding and scalable synthetic routes is paramount for enabling detailed biological studies and potential therapeutic applications of this compound and its derivatives. The Ley group's total synthesis is a landmark in this regard, described as a "high yielding" and "versatile" approach that provides access to single stereoisomers of the natural products. nih.govcam.ac.uk

To address the issue of scalability, modern synthetic technologies such as flow chemistry and the use of solid-supported reagents are being increasingly explored. While the initial total synthesis of this compound was accomplished using traditional batch chemistry, the Ley group has been a pioneer in applying flow chemistry to the synthesis of other complex natural products, including other bisoxazole-containing marine metabolites like O-methyl siphonazole (B1255307) and (-)-hennoxazole A. researchgate.netresearchgate.net These flow-based approaches offer several advantages for scalability, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and continuous production. The use of polymer-supported reagents and scavengers in these flow systems can also simplify purification processes, a significant bottleneck in multi-step syntheses. researchgate.net The principles demonstrated in the synthesis of these related natural products suggest that a flow-based or hybrid batch-flow approach could be a viable strategy for the large-scale production of this compound.

Table 1: Selected Reaction Yields in the Synthesis of Bengazole Precursors

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

| β-Hydroxyamide Formation | DCC, HOBt | β-Hydroxyamide intermediate | 54 | scielo.org.mxscielo.org.mx |

| Oxazoline Formation (Cyclodehydration) | DAST | Oxazoline intermediate | 96 | scielo.org.mx |

| Oxazole Formation (Oxidation of Oxazoline) | Williams' Protocol | Oxazole intermediate | 32 | scielo.org.mxscielo.org.mx |

| Oxazole Formation (Ley Group) | - | Oxazole intermediate | 47 | scielo.org.mxscielo.org.mx |

| Diastereoselective 1,3-Dipolar Cycloaddition | - | Isoxazoline intermediate | High | nih.govcam.ac.uk |

| Total Synthesis | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |

| Bengazole A (Ley) | 13 | 3.4 | mdpi.com |

Molecular Mechanisms and Biological Activities of Bengazole B

Antifungal Activity Studies of Bengazole B

This compound is a marine natural product, part of the bengazole family of compounds first isolated from a Jaspis sponge. nih.govtubitak.gov.tr These compounds have garnered significant interest due to their potent biological activities, particularly their antifungal properties.

Efficacy against Candida albicans and Other Pathogenic Fungi

This compound has demonstrated significant in vitro activity against the pathogenic fungus Candida albicans. nih.govacs.org Research has shown that bengazoles A and B exhibit potent antifungal activity against C. albicans, with a minimum inhibitory concentration (MIC) of 1 μg/mL. nih.gov These compounds are also effective against fluconazole-resistant strains of Candida. tubitak.gov.tr The antifungal activity of bengazoles extends to other pathogenic fungi as well. nih.govresearchgate.netnih.gov The initial discovery and subsequent isolation of various bengazoles, including this compound, were driven by bioassay-guided screening for antifungal activity. nih.govacs.org

Interestingly, studies have revealed a synergistic antifungal effect when bengazoles are combined with bengamides, another class of compounds isolated from the same sponge. nih.govresearchgate.net While pure bengazoles show significant inhibition of C. albicans, a mixture containing both bengazoles and bengamides can produce a much larger zone of inhibition. nih.govresearchgate.net For instance, a sample of pure bengazoles at a concentration of 0.5 µ g/disk resulted in a 9-10 mm zone of inhibition against C. albicans, whereas a mixture with bengamides at a similar loading created a 40 mm zone of inhibition. nih.govresearchgate.net

Comparison with Established Antifungal Agents in vitro

The antifungal potency of bengazoles has been compared to established antifungal drugs, most notably amphotericin B. tubitak.gov.trresearchgate.net this compound and its analogue, bengazole A, display antifungal activity that is comparable to amphotericin B against Candida albicans. tubitak.gov.trresearchgate.net This is significant as amphotericin B is a widely used polyene antifungal agent. ebsco.commdpi.com

The following table provides a comparative overview of the in vitro activity of this compound and other antifungal agents against Candida albicans.

| Compound | Target Organism | In Vitro Activity (MIC) | Zone of Inhibition |

| This compound | Candida albicans | 1 µg/mL nih.gov | 9-10 mm (at 0.5 µ g/disk ) nih.govresearchgate.net |

| Amphotericin B | Candida albicans | Comparable to Bengazoles tubitak.gov.trresearchgate.net | - |

| Miconazole (B906) | Candida albicans | - | Activity not dependent on ergosterol (B1671047) nih.gov |

| Fluconazole (B54011) | Candida albicans | Bengazoles are active against fluconazole-resistant strains tubitak.gov.tr | - |

| Clotrimazole (B1669251) | Candida albicans | - | - |

Mechanistic Investigations of Antifungal Action

The unique chemical structure of this compound has prompted investigations into its mechanism of antifungal action, revealing a mode of action distinct from that of common azole antifungals.

Ergosterol-Dependent Antifungal Activity

A key finding in understanding the mechanism of this compound is its ergosterol-dependent antifungal activity. nih.govtubitak.gov.tr Ergosterol is a vital component of fungal cell membranes, playing a crucial role in maintaining membrane integrity and fluidity. nih.govseq.es The activity of this compound against C. albicans is diminished in the presence of exogenous ergosterol in a concentration-dependent manner. nih.govnih.gov This is similar to the mechanism of polyene antifungals like amphotericin B, which bind to ergosterol and form pores in the cell membrane, leading to cell death. nih.govebsco.commdpi.com In contrast, the activity of the azole antifungal miconazole shows no such dependence on ergosterol. nih.gov

Differentiation from Azole-like 14-α-Demethylase Inhibition

The clinically important azole antifungal drugs, such as fluconazole and clotrimazole, function by inhibiting the enzyme 14-α-demethylase (also known as Erg11p or CYP51). nih.govseq.esmdpi.com This enzyme is critical for the biosynthesis of ergosterol from its precursor, lanosterol (B1674476). nih.govresearchgate.net Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates. mdpi.com

While the structure of bengazoles might suggest a similar role for one of its oxazole (B20620) rings in binding to the Fe-heme active site of 14-α-demethylase, studies have shown this is not the case. nih.gov Analysis of the sterol composition of C. albicans cultures treated with bengazoles did not show the accumulation of lanosterol or other shunt metabolites that are characteristic of 14-α-demethylase inhibition. nih.govresearchgate.net In contrast, cultures treated with the azole drug clotrimazole showed a clear reduction in ergosterol and an increase in these precursor sterols. nih.govresearchgate.net These findings definitively eliminate an azole-like mechanism of action for the bengazoles. nih.govresearchgate.net

Hypothesized Molecular Targets and Cellular Pathways

The precise molecular target of this compound remains to be definitively identified. nih.govnih.gov However, the ergosterol-dependent nature of its antifungal activity strongly suggests that its primary target is related to the fungal cell membrane and its interaction with ergosterol. nih.govnih.gov One hypothesis is that bengazoles, like polyenes, may directly interact with ergosterol to disrupt membrane function, possibly through the formation of pores or other membrane-destabilizing mechanisms. researchgate.net

Anthelmintic Activity of this compound

This compound, a marine natural product isolated from the Jaspis sponge, has demonstrated notable anthelmintic properties. nih.govtubitak.gov.trresearchgate.net

Efficacy against Nippostrongylus braziliensis

Initial studies identified bengazoles A and B as having anthelmintic activity against the nematode Nippostrongylus braziliensis. nih.gov In particular, bengazole A, a close structural analog of this compound, exhibited complete activity against N. braziliensis at a concentration of 50 μg/mL. scielo.org.mxscielo.org.mx The evaluation of anthelmintic effects is often conducted on the L4 larval stage of this parasitic nematode. scielo.org.mxscielo.org.mx

Underlying Molecular Basis of Anthelmintic Effects

The precise molecular mechanism underlying the anthelmintic effects of this compound has not been fully elucidated. nih.gov However, research into other anthelmintic agents provides some context for potential mechanisms. For instance, benzimidazoles, a class of anthelmintic drugs, function by binding with high affinity to the β-subunit of the helminth's microtubule protein. nih.gov Another class, the nicotinic agonists like levamisole, target a specific nicotinic acetylcholine (B1216132) receptor channel in nematodes. nih.gov The macrocyclic lactones, such as ivermectin, act on a family of invertebrate-specific glutamate-gated chloride channels. nih.gov It is hypothesized that resistance in helminths can arise from the loss of the receptor or a decrease in the target site's affinity for the drug. nih.gov While the specific target of this compound is unknown, its potent activity suggests a significant interaction with a vital biological pathway in the nematode.

In Vitro Cytotoxicity and Antiproliferative Studies of this compound Analogs (Focus on Molecular/Cellular Level)

Analogs of this compound have been synthesized and evaluated for their cytotoxic and antiproliferative activities against various cancer cell lines, revealing insights at the molecular and cellular levels. tubitak.gov.trresearchgate.net

Effects on Cancer Cell Lines in vitro

Bengazole analogs have shown modest cytotoxic activity in some studies. tubitak.gov.trresearchgate.net For instance, some synthesized analogs were evaluated for their cytotoxic activities against the HL-60 human leukemia cell line using the MTT assay. researchgate.net While specific data for this compound analogs is limited in the provided context, related compounds, bengamide analogs, have demonstrated significant antiproliferative effects. For example, two bengamide analogs, Ben I and Ben V, were shown to significantly decrease the proliferation of colorectal cancer (CRC) cell lines, including T84, SW480, and HT29, as well as the MCF7 breast cancer cell line. nih.govmdpi.com Notably, the Ben V analog was generally more effective. nih.gov

Table 1: Antiproliferative Activity of Bengamide Analogs

| Compound | Cell Line | Effect |

|---|---|---|

| Ben I | T84, SW480, MCF7 | Significant decrease in cell proliferation nih.gov |

| Ben V | T84, SW480, HT29, MCF7 | Significant decrease in cell proliferation, generally more effective than Ben I nih.gov |

| Ben I | CCD18 (normal colon) | Less effective than on cancer cell lines nih.gov |

| Ben V | CCD18 (normal colon) | Less effective than on cancer cell lines nih.gov |

Apoptotic or Cell Cycle Modulation Mechanisms in vitro

Studies on bengamide analogs have provided insights into their mechanisms of action, which may share similarities with bengazole analogs. The bengamide analogs Ben I and Ben V were found to induce significant alterations in the cell cycle of colorectal cancer cells. nih.gov Specifically, in T84 cells, both compounds caused a statistically significant increase in the G2/M phase population, with Ben V having a more pronounced effect. nih.gov This G2/M phase arrest was accompanied by a slight reduction in the G0/G1 and S phases. nih.gov

The induction of apoptosis is another key mechanism. In various cancer cell lines, treatment with cytotoxic compounds can lead to programmed cell death. mdpi.comcellmolbiol.org This is often characterized by the activation of caspases and changes in the expression of apoptosis-related proteins like Bax and Bcl-2. cellmolbiol.orgbenthamscience.com For example, some synthetic compounds have been shown to induce apoptosis in human cervical cancer (SiHa) and prostate cancer (PC3) cells through the induction of Bax and activation of caspases. benthamscience.com While direct evidence for this compound analogs is not detailed, the activity of related compounds suggests that cell cycle arrest and apoptosis are likely mechanisms contributing to their antiproliferative effects.

Synergistic Biological Interactions Involving this compound

There is evidence to suggest that the biological activity of bengazoles can be enhanced through synergistic interactions with other compounds. A notable example is the synergistic antifungal activity observed between bengazole A and bengamide A, both isolated from the Jaspis sponge. researchgate.netnih.govescholarship.org

Synergism with Bengamide A in Antifungal Contexts

This compound, a marine-derived natural product, exhibits potent antifungal properties, particularly against various Candida species. researchgate.netnih.gov Its efficacy is significantly enhanced when used in combination with Bengamide A, a compound that co-occurs with bengazoles in the marine sponge Jaspis sp. researchgate.netnih.gov While bengazoles are known for their antifungal activity, bengamides on their own are generally inactive against fungi like Candida albicans. nih.govnih.gov However, research has revealed a pronounced synergistic interaction between the two compounds, where their combined effect is substantially greater than their individual activities. nih.govmdpi.com

This synergistic relationship has been demonstrated using disk diffusion assays. nih.govresearchgate.net In one key study, a disk containing a mixture of bengazoles and bengamides produced a 40 mm zone of inhibition against C. albicans, whereas a disk with a comparable amount of pure bengazoles resulted in a much smaller 9-10 mm zone of inhibition. mdpi.comresearchgate.net This observation highlights a powerful potentiation effect. Further studies have shown a dose-dependent synergistic response; for instance, at a 2:1 mass ratio of Bengamide A to a bengazole mixture, the zone of inhibition increased by 50%, confirming the synergy. mdpi.com This synergistic activity suggests complex interactions that impair fungal cell metabolism, ultimately leading to cell death. nih.govresearchgate.net

Table 1: Synergistic Antifungal Activity against C. albicans

| Compound(s) | Assay Type | Observed Effect | Reference |

|---|---|---|---|

| Bengazoles (pure) | Disk Diffusion | 9-10 mm zone of inhibition | mdpi.comresearchgate.net |

| Bengazoles + Bengamide A (mixture) | Disk Diffusion | 40 mm zone of inhibition | mdpi.comresearchgate.net |

| Bengamide A + Bengazoles (2:1 ratio) | Disk Diffusion | 50% increase in zone of inhibition | mdpi.com |

Structure Activity Relationship Sar Analysis of Bengazole B Derivatives

Influence of the Polyhydroxylated Side Chain on Biological Activity

The polyhydroxylated side chain is a critical determinant of the biological activity of bengazole B and its analogs. Its hydrophilic nature and specific stereochemistry are essential for potent antifungal effects. researchgate.net

Role of Specific Hydroxyl Groups

The hydroxyl groups within the polyketide fragment of bengazoles are crucial for their biological properties. researchgate.net Studies on related compounds, the bengamides, which share a similar polyhydroxylated side chain, have demonstrated that any modification to these hydroxyl groups or their stereochemistry leads to a significant loss of antitumor activity. researchgate.netmdpi.com This suggests that the specific arrangement and orientation of these hydroxyl groups are vital for molecular recognition and interaction with biological targets. The tetrol moiety, resembling a sugar, may be involved in molecular recognition processes. ontosight.ai

Impact of Fatty Acyl Esterification at C10

The presence of a fatty acyl ester at the C10 position significantly potentiates the antifungal activity of bengazoles, but only when the native polyol side chain is also present. nih.gov This synergistic relationship highlights the importance of a balance between hydrophilic and lipophilic domains within the molecule.

Bengazoles A and B, which are potent antifungal agents, possess this C10 acyloxy group. nih.govmdpi.com In contrast, analogs lacking this esterification or where the polyol chain is replaced, even with a lipophilic carbinol, are inactive. nih.gov For instance, highly lipophilic analogs with long-chain esters but a truncated side chain were found to be devoid of activity. nih.gov This indicates that simple lipophilicity is not the sole driver of activity; rather, it is a complex interplay between the fatty acyl chain and the hydrophilic polyol chain that confers the potent biological effects. nih.gov The structural differences among bengazoles A-G are found in the fatty acid moiety attached as an ester to the hydroxyl group at the C10 position. researchgate.net

Significance of the Bis-Oxazole Core for Activity

The bis-oxazole core is a hallmark feature of the bengazole family and is indispensable for their biological activity. nih.govmdpi.com This heterocyclic system is not merely a structural scaffold but actively participates in the molecule's mechanism of action.

Importance of Oxazole (B20620) Ring Integrity

The integrity of both oxazole rings is a strict requirement for the potent antifungal activity of bengazoles. mdpi.com Synthetic analogs containing only one or two oxazole rings without the full bengazole framework fail to replicate the antifungal potency of the natural products. nih.gov Specifically, activity has been correlated with the presence of a 5-monosubstituted oxazole. nih.gov Conversely, analogs with 2,4-disubstituted oxazolyl carbinols were inactive. nih.gov Degradation of one of the oxazole rings, for instance through photooxidation, leads to a loss of anthelmintic activity. researchgate.net This underscores the necessity of the complete and intact bis-oxazole system for biological function.

Contributions of Peripheral Substituents to Biological Potency

Peripheral substituents, particularly on the oxazole rings and the terminal end of the side chain, play a role in modulating the biological potency of bengazole derivatives. researchgate.netnih.gov

Modifications and Their Effect on Antifungal Efficacy

Key findings from the SAR analysis of this compound and its derivatives include:

The Fatty Acyl Side Chain: This component is paramount for antifungal activity. Removal of the fatty acyl group, resulting in the hydrophilic derivative known as 'bengazole Z', leads to a complete loss of anti-Candida activity. acs.orgnih.gov This highlights the necessity of the lipophilic tail for interaction with the fungal cell membrane. The length and nature of this acyl chain can be varied to some extent without completely abolishing activity, as seen in the natural bengazole homologs. acs.org

The Bisoxazole Core: The unique [2,5']-bioxazole core is a significant determinant of antifungal potency. mdpi.comscielo.org.mx Analogs containing only a single oxazole ring, whether 5-monosubstituted or 2,4-disubstituted, have shown significantly diminished or no activity compared to the parent bengazoles. nih.gov This suggests a cooperative role of the two oxazole rings in the mechanism of action.

The Polyol Side Chain: The hydrophilic polyhydroxylated appendage is another critical element. Truncation or significant alteration of this side chain, such as replacing it with a simple n-propyl carbinol, results in inactive compounds. nih.gov This indicates that the polyol chain likely plays a role in the correct positioning of the molecule or in its interactions with the fungal target.

Esterification Position: The position of the fatty acid ester on the polyol side chain does not appear to be a major determinant of antifungal activity. Natural bengazoles with esterification at different positions on the side chain exhibit comparable minimum inhibitory concentration (MIC) values against C. albicans. acs.org

Table 1: Antifungal Activity of this compound and Its Analogs

| Compound/Analog | Modification | Antifungal Activity (against C. albicans) | Reference |

| This compound | Parent Compound | Potent (MIC 0.8-1.5 µg/mL) | acs.orgscielo.org.mx |

| Bengazole Z | Deacylated (no fatty acid chain) | Inactive | acs.orgnih.gov |

| Single Oxazole Analogs | Truncated bisoxazole core | Inactive or significantly reduced activity | nih.gov |

| Truncated Polyol Analogs | Replacement of polyol with n-propyl carbinol | Inactive | nih.gov |

Structural Determinants for Anthelmintic Action

While the primary focus of SAR studies has been on antifungal properties, some insights into the structural requirements for anthelmintic activity against nematodes like Nippostrongylus brasiliensis have also been gained. mdpi.comscielo.org.mx

Key structural determinants for anthelmintic action include:

The Intact Bengazole Structure: Similar to its antifungal properties, the complete bengazole scaffold appears necessary for anthelmintic effects. Degradation products of bengazoles, such as the lactone and mono(oxazole) fragments, are devoid of anthelmintic activity. researchgate.net

The Bis-heterocycle Fragment: Molecular simplification strategies have been employed to create analogs with modified bis-heterocyclic fragments to preserve biological properties. scielo.org.mxscielo.org.mx These studies suggest that while minor modifications to the heterocyclic core may be tolerated, significant changes are likely to reduce or eliminate activity.

Lipophilicity: Bengazole A, a close structural relative of this compound, demonstrates complete anthelmintic activity at a concentration of 50 µg/mL. scielo.org.mx The presence of the lipophilic fatty acid chain is considered important for this activity, a feature shared with its antifungal SAR.

Table 2: Anthelmintic Activity of Bengazole Derivatives

| Compound/Analog | Modification | Anthelmintic Activity (against N. brasiliensis) | Reference |

| Bengazole A | Parent Compound | Active (at 50 µg/mL) | scielo.org.mx |

| Lactone and Mono(oxazole) Fragments | Degradation products | Inactive | researchgate.net |

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational and molecular modeling techniques are increasingly being utilized to complement experimental SAR studies of complex natural products like this compound. researchgate.net These in silico methods provide valuable insights into the three-dimensional aspects of ligand-receptor interactions and can help rationalize observed biological activities.

Approaches used in the study of bengazoles and related compounds include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. excli.demedcraveonline.com For compounds with similar mechanisms, QSAR can predict the activity of novel, unsynthesized analogs based on their structural or physicochemical properties. researchgate.net While specific QSAR models for this compound are not extensively detailed in the provided context, the principles of QSAR are directly applicable to guide the design of new derivatives with potentially enhanced antifungal or anthelmintic properties. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. Although the precise molecular target of bengazoles is not yet fully elucidated, their ergosterol-dependent mechanism of action suggests an interaction with the fungal membrane. nih.govmdpi.com Molecular docking simulations could be employed to model the insertion and orientation of this compound and its analogs within a model lipid bilayer, providing insights into how structural modifications affect this interaction.

Homology Modeling: In the absence of an experimentally determined receptor structure, homology modeling can be used to build a 3D model of the target protein based on its amino acid sequence and the known structure of a homologous protein. nih.gov Once a potential protein target for bengazoles is identified, this approach could be used to generate a model for subsequent docking studies.

These computational tools are powerful for generating hypotheses that can be tested experimentally, thereby accelerating the process of drug discovery and development based on the bengazole scaffold.

Advanced Analytical Methodologies in Bengazole B Research

Chromatographic and Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Products

The synthesis of complex natural products like bengazole B involves multiple steps, generating a series of intermediates whose structures must be rigorously confirmed before proceeding to the next stage. Chromatographic and spectroscopic techniques are indispensable tools in this process.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a key technique used to separate and purify synthetic intermediates and the final this compound product. nih.gov Reversed-phase HPLC, often using a C8 column, allows for the separation of compounds based on their hydrophobicity. nih.gov The purity of the synthesized compounds can be effectively monitored using this method. nih.gov

Spectroscopic Methods: A combination of spectroscopic techniques is essential for the complete structural elucidation of this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. ipb.ptgoogle.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), provide information about the connectivity of protons, helping to piece together the molecular structure. ipb.pt For complex heterocyclic structures like the bis-oxazole core of this compound, advanced NMR techniques are critical for unambiguous structural assignment. ipb.pt The chemical shifts and coupling constants observed in the NMR spectra provide detailed insights into the stereochemistry of the molecule. ipb.pt

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the synthesized compounds. google.com This information is crucial for confirming the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of the bengazole structure.

UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the molecule and can be particularly useful for compounds containing chromophores, such as the oxazole (B20620) rings in this compound.

The combined data from these techniques allows for the unambiguous confirmation of the structure of synthetic intermediates and the final this compound product, ensuring the integrity of the synthetic route. nih.gov

Mass Spectrometry for Metabolite Profiling and Degradation Product Analysis

Understanding how this compound is metabolized and degrades is crucial for its development as a potential therapeutic agent. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for these investigations. dtu.dk

LC-MS/MS (tandem mass spectrometry) allows for the separation of metabolites and degradation products from a complex biological matrix, followed by their structural characterization. researchgate.net The process involves:

Separation: The sample is first passed through an HPLC system to separate the different components.

Ionization: The separated components are then ionized, typically using ESI.

Mass Analysis: The ions are analyzed based on their mass-to-charge ratio (m/z).

Fragmentation: Specific ions of interest can be selected and fragmented, and the resulting fragment ions are then analyzed. This fragmentation pattern provides structural information about the parent molecule.

By comparing the mass spectra of the parent this compound with those of its metabolites and degradation products, researchers can identify the structural modifications that have occurred. This information is vital for understanding the metabolic pathways and the stability of the compound. For instance, techniques like selected reaction monitoring (SRM) can provide excellent sensitivity and quantitation for targeted analysis of specific metabolites. nih.gov

Quantitative Assays for Biological Activity Evaluation in Research Settings

To evaluate the biological activity of this compound, particularly its antifungal properties, a variety of quantitative assays are employed. These assays are designed to determine the potency of the compound and to understand its spectrum of activity.

Microbroth Dilution Assays: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. nih.gov The assay involves preparing a series of dilutions of this compound in a liquid growth medium. A standardized suspension of the target fungus, such as Candida albicans, is then added to each dilution. After an incubation period, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC. nih.gov

Disk Diffusion Assays: In this method, a paper disk impregnated with a known amount of this compound is placed on an agar plate that has been inoculated with a lawn of the test fungus. nih.gov As the compound diffuses into the agar, it creates a concentration gradient. If the fungus is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the antifungal activity of the compound.

Cell Viability Assays: To assess the cytotoxic effects of this compound, colorimetric assays using reagents like WST-1 can be utilized. nih.gov These assays measure the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of the compound suggests a cytotoxic effect.

Below is a table summarizing common quantitative assays used in this compound research:

| Assay Type | Principle | Endpoint Measured | Application in this compound Research |

| Microbroth Dilution | Serial dilution of the compound in liquid media inoculated with microorganisms. | Minimum Inhibitory Concentration (MIC) | Determining the potency of antifungal activity against various fungal strains. nih.gov |

| Disk Diffusion | Diffusion of the compound from a disk into an agar medium inoculated with microorganisms. | Zone of inhibition diameter | Screening for antifungal activity and comparing the relative potency of analogs. nih.gov |

| Cell Viability (e.g., WST-1) | Colorimetric measurement of metabolic activity in cells. | Cell viability percentage | Assessing the cytotoxicity of this compound against fungal and mammalian cells. nih.gov |

Techniques for Investigating Molecular Target Interactions (e.g., Enzyme Assays, Binding Studies)

Identifying the molecular target of this compound and understanding how it interacts with this target is a key objective of its research. Various biochemical and biophysical techniques are employed to investigate these interactions.

Enzyme Assays: If the target of this compound is an enzyme, enzyme inhibition assays are performed to characterize the interaction. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. By varying the concentrations of the substrate and the inhibitor, key kinetic parameters such as the inhibition constant (Kᵢ) can be determined. This provides quantitative information about the potency of the inhibitor and can offer insights into the mechanism of inhibition.

Binding Studies: Techniques that directly measure the binding of a ligand (this compound) to its target protein are also crucial.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein upon ligand binding can be used to study the interaction.

Isothermal Titration Calorimetry (ITC): This technique measures the heat changes that occur upon binding, providing information about the binding affinity, stoichiometry, and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics of binding and dissociation in real-time.

Computational Approaches: Molecular docking and molecular dynamics simulations are computational techniques used to predict and analyze the binding mode of this compound to its potential target. nih.govnih.gov These methods can provide valuable insights into the specific amino acid residues involved in the interaction and can guide the design of more potent analogs. nih.gov

Future Research Directions and Emerging Opportunities in Bengazole B Chemistry and Biology

Deeper Elucidation of Bengazole B's Molecular Mechanism of Action

While bengazoles A and B are known for their potent antifungal and anthelmintic properties, their precise molecular mechanism of action remains largely undefined. researchgate.netnih.gov Initial hypotheses drew comparisons to clinically used azole antifungals, which inhibit the enzyme 14-α-demethylase in yeast. nih.gov This was based on a superficial structural similarity, suggesting one of the oxazole (B20620) rings in the bengazole core might interact with the enzyme's active site. nih.gov

However, subsequent research into the closely related homolog, bengazole A, has cast doubt on this theory. A 2019 study monitored the sterol composition of Candida albicans after treatment with bengazole A. nih.gov Unlike the azole drug clotrimazole (B1669251), which caused a predictable buildup of lanosterol (B1674476) and other precursors, bengazole A did not induce any significant change in the relative sterol profile. nih.gov This finding strongly indicates that bengazoles operate via a non-azole-like mechanism, pointing toward a novel, as-yet-unidentified molecular target. nih.gov Future research must prioritize identifying this target. Techniques such as affinity chromatography using a this compound-linked probe, proteomic profiling of treated fungal or nematode cells, and genetic screening for resistance-conferring mutations could be employed to unravel this critical aspect of its biology. Understanding the mechanism is paramount for explaining its potency and guiding further development.

Rational Design and Synthesis of Next-Generation this compound Analogs with Enhanced Specificity

The development of efficient synthetic routes has enabled the creation of various bengazole analogs, providing crucial insights into their structure-activity relationships (SAR). researchgate.netcam.ac.uk These SAR studies form the bedrock for the rational design of new compounds with improved therapeutic profiles. Research has highlighted several key structural features essential for the antifungal activity of bengazoles:

The Acyl Side-Chain: A long, hydrophobic side chain is critical for potency. The des-acyl analog, known as 'bengazole Z', which can be formed by the solvolysis of bengazole A, displays no activity against Candida. nih.gov

The Polyol Side-Chain: The hydrophilic polyol portion of the molecule is also vital for its biological function. nih.gov

The Bis-oxazole Core: The unique heterocyclic core, containing two oxazole rings flanking a single carbon, is a defining feature, with at least one oxazole ring being necessary for activity. cam.ac.uknih.gov

Future rational design efforts should leverage this knowledge. By systematically modifying each of these three domains, it may be possible to enhance target specificity and potency while potentially reducing off-target effects. For instance, varying the length and saturation of the acyl chain, altering the stereochemistry and hydroxylation pattern of the polyol chain, or replacing one of the oxazole rings with other bioisosteres could yield next-generation analogs. The goal is to create molecules that retain the core pharmacophore responsible for the desired biological effect while optimizing pharmacokinetic and pharmacodynamic properties. researchgate.netresearchgate.net

Exploration of Novel Synthetic Pathways for Accessibility and Efficiency

The total synthesis of bengazoles A and B has been successfully achieved, most notably by the research group of S.V. Ley. cam.ac.uknih.gov Their work established a high-yielding and stereocontrolled pathway that provides access to single stereoisomers, a critical feature for producing material for biological evaluation. researchgate.netcam.ac.ukcam.ac.uk Key innovations in their successful route include:

The mild conditions used for the construction of the 2,4-disubstituted oxazole ring system. cam.ac.uknih.gov

A highly diastereoselective 1,3-dipolar cycloaddition reaction to control the sensitive stereocenter between the two oxazole rings. cam.ac.uknih.gov

Investigation of Cross-Talk with Other Biological Pathways

The biological activity of a compound is often not limited to a single target but can involve complex interactions with multiple cellular pathways. While the direct mechanism of this compound is unknown, evidence from related compounds suggests the potential for significant pathway cross-talk. For example, a study demonstrated pronounced synergistic antifungal activity when bengazole A was co-administered with bengamide A, another natural product from the same Jaspis sponge. nih.gov Bengamides are known to exert their effects by inhibiting methionine aminopeptidases and the NF-κB signaling pathway. acs.org

This synergistic effect strongly implies that the antifungal action of bengazole A is enhanced by the simultaneous disruption of a separate, bengamide-targeted pathway. Future studies should systematically investigate whether this compound exhibits similar synergies. Exploring combinations of this compound with known inhibitors of major cellular processes (e.g., protein synthesis, cell wall integrity, or stress response pathways) could uncover novel therapeutic strategies. Furthermore, understanding this cross-talk could provide clues to this compound's own mechanism of action and reveal its broader impact on cellular homeostasis. researchgate.net

Development of Advanced in vitro and in vivo (Non-Clinical) Models for Efficacy Assessment

Initial biological testing of bengazoles utilized standard assays, such as in vitro disk diffusion and microbroth dilution to assess antifungal activity against Candida species and in vivo models against the nematode Nippostrongulus braziliensis. nih.gov While these models are effective for initial screening, the development of more sophisticated, physiologically relevant models is crucial for a deeper understanding of efficacy. lek.com

Future research can draw inspiration from work on the related bengamides, which have been evaluated in more advanced systems, including 2D and 3D cancer cell line models and various mouse xenograft models. ugr.esresearchgate.net For this compound, this could translate to:

Advanced in vitro Models: Moving beyond planktonic fungal cultures to 3D biofilm models would allow for efficacy testing in a format that more closely mimics chronic and device-related fungal infections. Organ-on-a-chip platforms could be used to simulate a human host environment to assess both antifungal efficacy and potential toxicity to human cells simultaneously. lek.com

Advanced in vivo (Non-Clinical) Models: Developing more refined animal models of systemic or mucosal candidiasis would provide a more rigorous test of this compound's in-body efficacy. Utilizing non-invasive imaging techniques in these models could allow for real-time monitoring of fungal burden in response to treatment.

These advanced models bridge the gap between simple lab assays and complex living systems, providing more predictive data on a compound's potential performance. lek.com

Potential for Fragment-Based Lead Discovery from this compound Scaffold

Fragment-based lead discovery (FBLD) is a powerful strategy for identifying novel drug candidates by screening small, low-molecular-weight compounds to find those that bind weakly but efficiently to a biological target. nih.govopenaccessjournals.com These fragment "hits" then serve as starting points for building more potent, drug-like molecules through strategies of fragment growing, linking, or merging. nih.govdundee.ac.uk

The this compound scaffold is an excellent candidate for an FBLD approach. The molecule can be conceptually deconstructed into key fragments:

The bis-oxazole heterocyclic core.

The hydrophilic polyol side chain.

The lipophilic acyl side chain.

In a future research program, these individual fragments or simplified versions thereof could be synthesized and screened against this compound's molecular target (once identified) using sensitive biophysical techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy. dundee.ac.ukbiorxiv.org Identifying which fragments are essential for binding would provide an empirical map of the binding "hotspots." This information would be invaluable for designing entirely new molecular scaffolds that retain the key binding elements of this compound but possess different, potentially more favorable, physicochemical properties. This approach moves beyond simple analoging to the discovery of truly novel chemical entities inspired by the natural product. openaccessjournals.com

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) optimize this compound research proposals?

- Methodological Answer : Align hypotheses with gaps identified in literature reviews (Novelty). Ensure scalability of synthesis (Feasibility) and relevance to public health (e.g., antibiotic resistance). Use PICO (Population, Intervention, Comparison, Outcome) to structure preclinical studies—e.g., "In S. aureus models (P), does this compound (I) reduce biofilm formation compared to vancomycin (C)?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.